Cas no 681034-63-9 (5-ethyl-4-fluoro-1H-Pyrazole-3-carboxylic acid)

5-エチル-4-フルオロ-1H-ピラゾール-3-カルボン酸は、高純度の有機化合物であり、医薬品中間体や農薬合成において重要な役割を果たします。フッ素原子の導入により、分子の脂溶性や代謝安定性が向上し、生物活性の最適化に寄与します。カルボキシル基を有するため、さらなる誘導体化が可能で、多様な官能基変換に対応できます。この化合物は、結晶性が高く取り扱いが容易であり、精密有機合成における信頼性の高い構築ブロックとして利用されます。特に、ヘテロ環化合物の開発において、構造多様性を拡張するための有用な中間体となります。

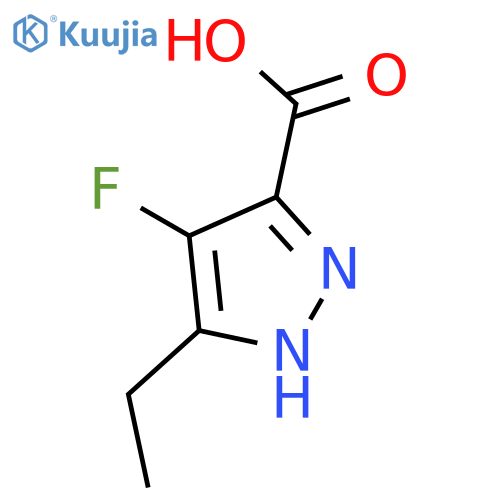

681034-63-9 structure

商品名:5-ethyl-4-fluoro-1H-Pyrazole-3-carboxylic acid

CAS番号:681034-63-9

MF:C6H7FN2O2

メガワット:158.130384683609

MDL:MFCD13175099

CID:875560

PubChem ID:44433524

5-ethyl-4-fluoro-1H-Pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-ethyl-4-fluoro-1H-Pyrazole-3-carboxylic acid

- 1H-Pyrazole-3-carboxylicacid,5-ethyl-4-fluoro-(9CI)

- CHEBI:498820

- CHEMBL396864

- SureCN3131871

- SureCN3947119

- AKOS027321563

- AS-68840

- BDBM50220847

- W16516

- 681034-63-9

- 5-ethyl-4-fluoro-1H-pyrazole-3-carboxylicacid

- DTXSID90659066

- SCHEMBL3131871

-

- MDL: MFCD13175099

- インチ: InChI=1S/C6H7FN2O2/c1-2-3-4(7)5(6(10)11)9-8-3/h2H2,1H3,(H,8,9)(H,10,11)

- InChIKey: YHRGYNURXYGNCI-UHFFFAOYSA-N

- ほほえんだ: CCC1=C(C(=NN1)C(=O)O)F

計算された属性

- せいみつぶんしりょう: 158.04900

- どういたいしつりょう: 158.04915563g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66Ų

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- PSA: 65.98000

- LogP: 0.80940

5-ethyl-4-fluoro-1H-Pyrazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D771479-100mg |

1H-Pyrazole-3-carboxylicacid,5-ethyl-4-fluoro-(9CI) |

681034-63-9 | 95% | 100mg |

$355 | 2023-09-04 | |

| Chemenu | CM523945-1g |

5-Ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid |

681034-63-9 | 95% | 1g |

$1011 | 2022-06-10 | |

| eNovation Chemicals LLC | D771479-250mg |

1H-Pyrazole-3-carboxylicacid,5-ethyl-4-fluoro-(9CI) |

681034-63-9 | 95% | 250mg |

$575 | 2023-09-04 | |

| eNovation Chemicals LLC | D771479-1g |

1H-Pyrazole-3-carboxylicacid,5-ethyl-4-fluoro-(9CI) |

681034-63-9 | 95% | 1g |

$1085 | 2023-09-04 | |

| A2B Chem LLC | AH36053-3mg |

5-Ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid |

681034-63-9 | 3mg |

$105.00 | 2024-04-19 | ||

| A2B Chem LLC | AH36053-2mg |

5-Ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid |

681034-63-9 | 2mg |

$86.00 | 2024-04-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1682882-1g |

5-Ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid |

681034-63-9 | 98% | 1g |

¥10182.00 | 2024-05-04 | |

| A2B Chem LLC | AH36053-5mg |

5-Ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid |

681034-63-9 | 5mg |

$118.00 | 2024-04-19 | ||

| A2B Chem LLC | AH36053-10mg |

5-Ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid |

681034-63-9 | 10mg |

$135.00 | 2024-04-19 | ||

| A2B Chem LLC | AH36053-1mg |

5-Ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid |

681034-63-9 | 1mg |

$73.00 | 2024-04-19 |

5-ethyl-4-fluoro-1H-Pyrazole-3-carboxylic acid 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

681034-63-9 (5-ethyl-4-fluoro-1H-Pyrazole-3-carboxylic acid) 関連製品

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量